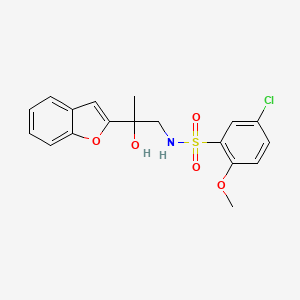

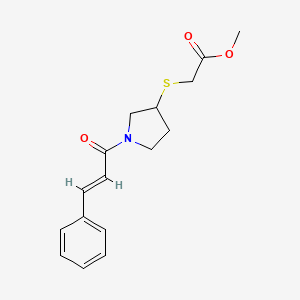

![molecular formula C21H19N3O2S B2930871 N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea CAS No. 497060-27-2](/img/structure/B2930871.png)

N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea, also known as NBPTh, is a thiourea-based compound that has been studied for its potential applications in scientific research. It has been used as a reagent in various organic synthesis reactions, as well as a catalyst for various biochemical processes. It has been studied for its potential to act as an inhibitor of certain enzyme activities, and its ability to modulate the activity of certain proteins. Additionally, NBPTh has been studied for its potential applications in biochemistry and physiology, as well as its possible use as a lab tool for various experiments.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity and Toxicity Mitigation

Benzothiazoles and thioureas, like N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea, are known for their potential in inactivating reactive chemical species through their antioxidant activity. Studies have explored the synthesis of benzothiazole-isothiourea derivatives and their effectiveness in scavenging free radicals in vitro and ex vivo, particularly in the context of mitigating acetaminophen-induced hepatotoxicity. These compounds have shown promising results in increasing reduced glutathione content and reducing malondialdehyde levels, highlighting their potential in combating oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Synthesis and Bioactivity of Thiourea Derivatives

The synthesis of thiourea derivatives, including those related to this compound, has been extensively studied. These compounds have been prepared from various benzoyl chlorides and evaluated for their antibacterial, antifungal, and insecticidal activities. Although some thioureas exhibit significant antibacterial activity, their antifungal and insecticidal properties have been found to be less pronounced (Saeed & Batool, 2007).

Heterocyclic Ring Modifications and Antifolate Inhibitors

Modifications of the benzoyl ring in quinazoline-based antifolates, including heterocyclic replacements like thiophene, thiazole, and pyridine, have been explored for their potential as thymidylate synthase inhibitors and cytotoxic agents. These modifications aim to enhance the transport into cells via the reduced folate carrier mechanism and improve substrate activity for folylpolyglutamate synthetase, potentially leading to more effective anticancer agents (Marsham et al., 1991).

Eigenschaften

IUPAC Name |

4-methyl-N-[(3-phenylmethoxypyridin-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-15-9-11-17(12-10-15)20(25)24-21(27)23-19-18(8-5-13-22-19)26-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H2,22,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSXFWZCRJYLGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

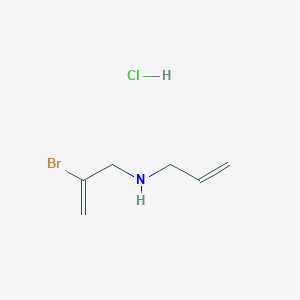

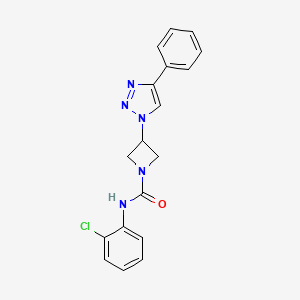

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2930790.png)

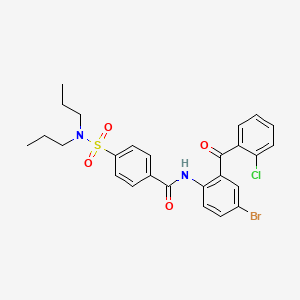

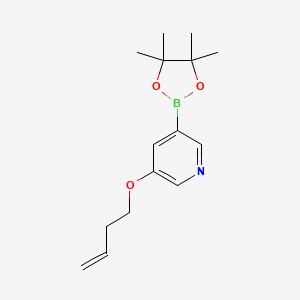

![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)

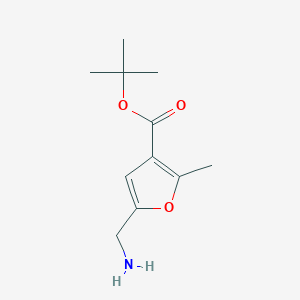

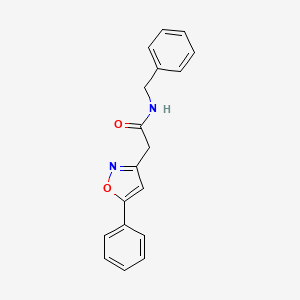

![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)

![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)

![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)

![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)